molecular formula C6H4ClFS B3335423 2-Chloro-6-fluorobenzenethiol CAS No. 1208075-39-1

2-Chloro-6-fluorobenzenethiol

Cat. No.: B3335423
CAS No.: 1208075-39-1
M. Wt: 162.61
InChI Key: BNFQVQFCVBEQGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-fluorobenzenethiol: is an organosulfur compound with the molecular formula C6H4ClFS It is characterized by the presence of both chlorine and fluorine atoms attached to a benzene ring, along with a thiol group (-SH)

Properties

IUPAC Name

2-chloro-6-fluorobenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFS/c7-4-2-1-3-5(8)6(4)9/h1-3,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFQVQFCVBEQGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)S)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679235
Record name 2-Chloro-6-fluorobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208075-39-1
Record name 2-Chloro-6-fluorobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-fluorobenzenethiol typically involves the halogenation of benzene derivatives followed by thiolation. One common method involves the chlorination and fluorination of benzene to produce 2-Chloro-6-fluorobenzene, which is then subjected to thiolation using thiolating agents such as thiourea or hydrogen sulfide under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation and thiolation processes. These processes are optimized for yield and purity, often using catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and quality of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-fluorobenzenethiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2-Chloro-6-fluorobenzenethiol is used as a building block in organic synthesis, particularly in the preparation of more complex organosulfur compounds. It serves as a precursor for the synthesis of pharmaceuticals, agrochemicals, and materials with specific chemical properties .

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its unique structure allows it to be used in the design of enzyme inhibitors or probes for studying biochemical pathways .

Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including as antimicrobial agents or in the development of drugs targeting specific molecular pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, polymers, and coatings. Its reactivity and functional groups make it valuable for creating materials with desired properties .

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluorobenzenethiol involves its interaction with specific molecular targets, primarily through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Chlorobenzenethiol
  • 2-Fluorobenzenethiol
  • 4-Chloro-2-fluorobenzenethiol

Comparison: 2-Chloro-6-fluorobenzenethiol is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct electronic and steric properties. This dual halogenation can influence the compound’s reactivity and interactions compared to its mono-halogenated counterparts. The combination of chlorine and fluorine atoms can enhance the compound’s stability and reactivity in specific chemical reactions, making it a valuable intermediate in organic synthesis .

Biological Activity

2-Chloro-6-fluorobenzenethiol, a compound characterized by its unique halogenated thiol structure, has garnered attention in medicinal chemistry and biological research. Its potential biological activities, mechanisms of action, and applications in drug development are of particular interest. This article synthesizes available research findings, case studies, and data to provide a comprehensive overview of the biological activity of this compound.

This compound possesses the following chemical characteristics:

  • Molecular Formula : C6_6H4_4ClF\S
  • Molecular Weight : 178.61 g/mol
  • CAS Number : 1208075-39-1

The biological activity of this compound is primarily attributed to its thiol group, which can form covalent bonds with cysteine residues in proteins. This interaction can alter protein function and influence various biochemical pathways. The presence of chlorine and fluorine atoms enhances the compound's reactivity and binding affinity to molecular targets, which may lead to diverse biological effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity
    • The compound has demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress.
    • Case studies have shown that it can reduce oxidative damage in cellular models, suggesting potential applications in neuroprotection.
  • Antimicrobial Properties
    • Studies have reported that this compound exhibits significant antibacterial activity against various strains of bacteria.
    • It has been tested against pathogens such as Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations.
  • Enzyme Inhibition
    • The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways.
    • For example, it has shown inhibitory effects on glutathione S-transferase (GST), which is crucial for detoxification processes in cells.

Data Table: Biological Activity Summary

Biological ActivityObservationsReference
AntioxidantScavenges free radicals; reduces oxidative stress
AntimicrobialEffective against S. aureus and E. coli
Enzyme InhibitionInhibits glutathione S-transferase

Case Studies

Several studies have explored the biological implications of this compound:

  • Neuroprotection Study
    • A study conducted on neuronal cell lines indicated that treatment with this compound significantly reduced markers of oxidative stress and apoptosis compared to untreated controls. This suggests its potential as a neuroprotective agent in neurodegenerative diseases.
  • Antibacterial Efficacy
    • In vitro assays demonstrated that varying concentrations of this compound inhibited bacterial growth effectively, with a minimum inhibitory concentration (MIC) established at 32 µg/mL for Staphylococcus aureus. This positions the compound as a candidate for developing new antibacterial agents.
  • Enzyme Interaction Analysis
    • Kinetic studies revealed that the compound acts as a competitive inhibitor of GST, with a calculated inhibition constant (Ki) indicating a strong affinity for the enzyme's active site. This mechanism underlines its potential therapeutic applications in conditions where GST modulation is beneficial.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-fluorobenzenethiol
Reactant of Route 2
2-Chloro-6-fluorobenzenethiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.